3H-Pyrazol-3-one, 1-(2-furanylmethyl)-1,2-dihydro-
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Overview
Description
1-(furan-2-ylmethyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains both furan and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of 1-(furan-2-ylmethyl)-1H-pyrazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazolone moiety can be reduced to form pyrazolidinones.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Products include furanones and other oxygenated compounds.
Reduction: Products include pyrazolidinones.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-(furan-2-ylmethyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrazolone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
Benzofuran derivatives: Compounds with a fused benzene and furan ring system.
Rhodanine derivatives: Compounds containing a rhodanine moiety attached to a furan ring.
Uniqueness
1-(furan-2-ylmethyl)-1H-pyrazol-3(2H)-one is unique due to the presence of both furan and pyrazolone moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
53409-46-4 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-3-4-10(9-8)6-7-2-1-5-12-7/h1-5H,6H2,(H,9,11) |
InChI Key |
NGPMAZHWEBFIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C=CC(=O)N2 |
Origin of Product |
United States |
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